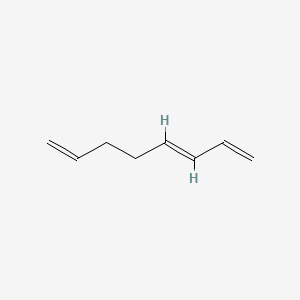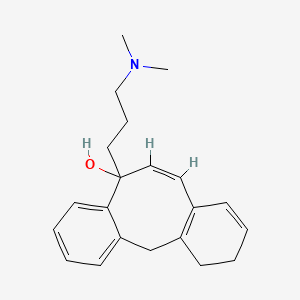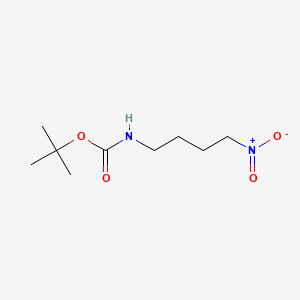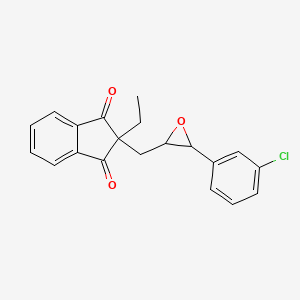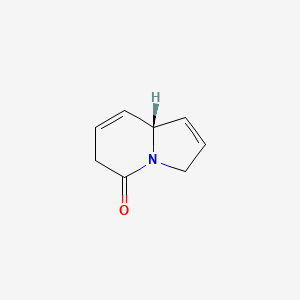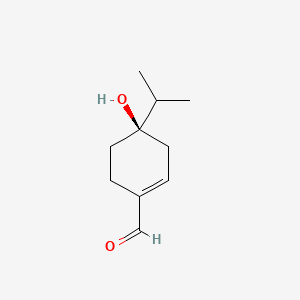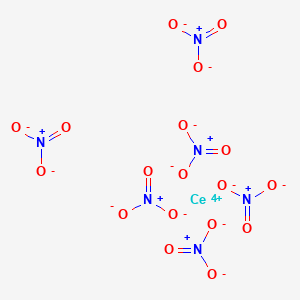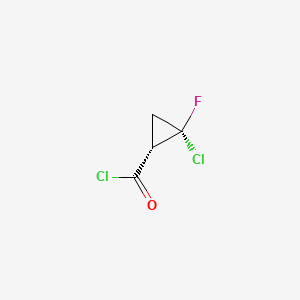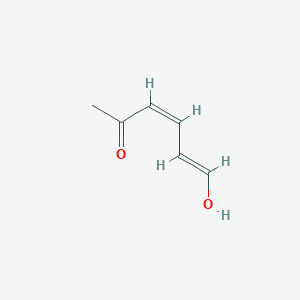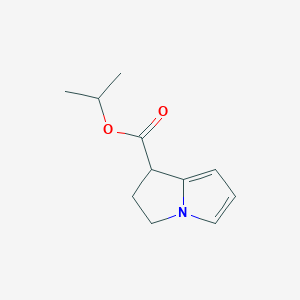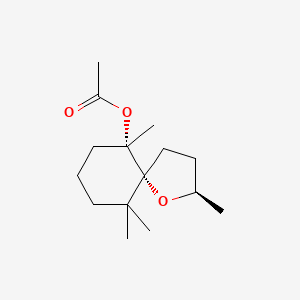![molecular formula C19H27NO2S B13813063 2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione CAS No. 6310-34-5](/img/structure/B13813063.png)
2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(decylsulfanylmethyl)isoindole-1,3-dione is a chemical compound with the molecular formula C19H27NO2S and a molecular weight of 333.49 g/mol . This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a decylthiol and a base to introduce the decylsulfanylmethyl group onto the isoindole-1,3-dione core . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of 2-(decylsulfanylmethyl)isoindole-1,3-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors . The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(decylsulfanylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the decylsulfanylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted isoindole-1,3-dione derivatives
Scientific Research Applications
2-(decylsulfanylmethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(decylsulfanylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
2-(decylsulfanylmethyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: A simpler isoindole-1,3-dione derivative with widespread use in organic synthesis and pharmaceuticals.
N-alkyl isoindole-1,3-diones: These compounds have similar structures but different alkyl groups, leading to variations in their chemical and biological properties.
N-aryl isoindole-1,3-diones: These derivatives have aryl groups instead of alkyl groups, which can significantly alter their reactivity and applications.
The uniqueness of 2-(decylsulfanylmethyl)isoindole-1,3-dione lies in its specific decylsulfanylmethyl group, which imparts distinct chemical and biological properties compared to other isoindole-1,3-dione derivatives .
Properties
CAS No. |
6310-34-5 |
|---|---|
Molecular Formula |
C19H27NO2S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-(decylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO2S/c1-2-3-4-5-6-7-8-11-14-23-15-20-18(21)16-12-9-10-13-17(16)19(20)22/h9-10,12-13H,2-8,11,14-15H2,1H3 |
InChI Key |
KQZQUMPBZXFAAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
